1-Benzyl-3-methylpiperidin-4-one hydrochloride
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Overview
Description
1-Benzyl-3-methylpiperidin-4-one hydrochloride is an organic compound with the chemical formula C13H18ClNO. It is typically found as a white crystalline powder and is soluble in water and organic solvents. This compound is known for its stability at room temperature and is often used as a reagent or catalyst in organic synthesis .
Preparation Methods
The synthesis of 1-Benzyl-3-methylpiperidin-4-one hydrochloride involves several steps of organic reactions. A common synthetic route includes:
Benzylation and Methylation: The initial steps involve the benzylation and methylation of piperidinone.
Hydrochloride Formation: The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
1-Benzyl-3-methylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-methylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:
Biology: This compound is utilized in the study of enzyme inhibitors and receptor binding assays.
Medicine: It serves as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is employed in the production of fine chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methylpiperidin-4-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with receptors, modulating their signaling pathways and affecting cellular responses .
Comparison with Similar Compounds
1-Benzyl-3-methylpiperidin-4-one hydrochloride can be compared with other similar compounds such as:
1-Benzyl-4-methylpiperidin-3-one: This compound lacks the hydrochloride group but shares similar structural features and reactivity.
1-Benzyl-3-piperidone: Another related compound used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable reagent in organic synthesis and research applications.
Properties
Molecular Formula |
C13H18ClNO |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-benzyl-3-methylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H |
InChI Key |
AEDMXQCGSBWHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1=O)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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